![molecular formula C22H23FN2O2 B6777732 N-[3-(4-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B6777732.png)
N-[3-(4-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide
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Overview
Description
N-[3-(4-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide can be achieved through a multi-step process involving several key reactions:
Fischer Indolisation: This step involves the formation of the indole core from aryl hydrazines and ketones.
N-Alkylation: The indole core undergoes N-alkylation with cyclopentyl halides to introduce the cyclopentyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for Fischer indolisation and N-alkylation steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Biology: It may serve as a probe to study biological processes involving indole derivatives.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The indole core is known to bind to several biological targets, and the presence of the fluorophenyl group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamides: These compounds share the indole core and carboxamide functionality but differ in their substituents.
Fluorophenyl derivatives: Compounds with a fluorophenyl group, such as fluoxetine, exhibit similar chemical properties but differ in their overall structure and biological activity.
Uniqueness
N-[3-(4-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide is unique due to its combination of a fluorophenyl group, a cyclopentyl ring, and a dimethyl-oxo-indole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)cyclopentyl]-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-22(2)18-12-15(6-10-19(18)25-21(22)27)20(26)24-17-9-5-14(11-17)13-3-7-16(23)8-4-13/h3-4,6-8,10,12,14,17H,5,9,11H2,1-2H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKVQMDICGDWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)NC3CCC(C3)C4=CC=C(C=C4)F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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